molecular formula C22H18ClN3O3 B2380843 (2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone CAS No. 326024-09-3

(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

Cat. No. B2380843
CAS RN: 326024-09-3
M. Wt: 407.85
InChI Key: FSDNODVMSGPZCU-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives that show potent anti-inflammatory and antibacterial activities. This research demonstrates the efficiency of microwave irradiation in synthesizing compounds with enhanced biological activities and could imply potential methodologies for synthesizing and evaluating compounds similar to the one of interest (Ravula et al., 2016).

Novel Heterocyclization Approach for Furan Synthesis

Damavandi et al. (2012) reported a novel, catalyst-free, one-pot synthesis of polysubstituted furans, showcasing a method that could be applied to synthesize complex molecules involving furan units, possibly including the chemical compound (Damavandi et al., 2012).

Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a closely related compound, providing valuable insights into the structural characteristics that could influence the chemical and physical properties of related compounds (Lakshminarayana et al., 2009).

properties

IUPAC Name

(2-chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c23-21-17(8-2-10-24-21)22(27)26-20(18-9-4-12-29-18)16-7-1-5-14(19(16)25-26)13-15-6-3-11-28-15/h2-4,6,8-13,16,20H,1,5,7H2/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNODVMSGPZCU-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=CO3)/C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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